molecular formula C16H15F2NOS2 B2682288 4-(2,6-difluorobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane CAS No. 1704559-40-9

4-(2,6-difluorobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane

Cat. No.: B2682288
CAS No.: 1704559-40-9
M. Wt: 339.42
InChI Key: WMKUUULCSINFMV-UHFFFAOYSA-N
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Description

4-(2,6-difluorobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane is a synthetic organic compound characterized by the presence of a thiazepane ring substituted with a difluorobenzoyl group and a thiophenyl group

Preparation Methods

The synthesis of 4-(2,6-difluorobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the thiazepane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.

Chemical Reactions Analysis

4-(2,6-difluorobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzoyl or thiophenyl rings are replaced by other nucleophiles.

    Addition: Addition reactions can occur at the double bonds present in the thiophenyl ring, leading to the formation of addition products.

Scientific Research Applications

4-(2,6-difluorobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2,6-difluorobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

4-(2,6-difluorobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and ring structures, which can lead to differences in their chemical reactivity and biological activities. The uniqueness of this compound lies in its thiazepane ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2,6-difluorophenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NOS2/c17-11-3-1-4-12(18)15(11)16(20)19-7-6-14(22-10-8-19)13-5-2-9-21-13/h1-5,9,14H,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKUUULCSINFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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